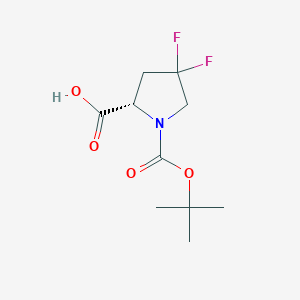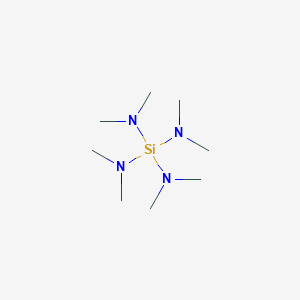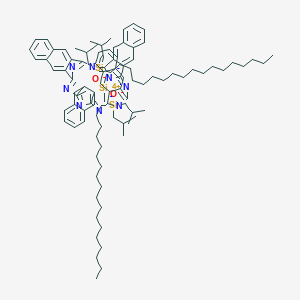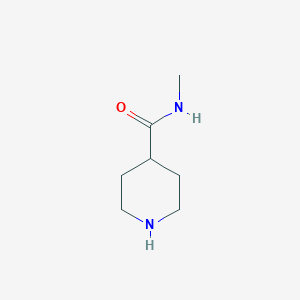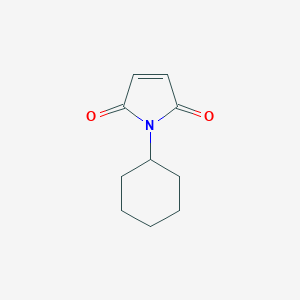
N-Cyclohexylmaléimide
Vue d'ensemble
Description
N-Cyclohexylmaleimide is a cyclic imide with the molecular formula C10H13NO2. It is known for its excellent thermal stability and is used in various chemical reactions, particularly in polymer chemistry. This compound is characterized by a maleimide group attached to a cyclohexyl ring, which imparts unique properties to the molecule .
Applications De Recherche Scientifique
N-Cyclohexylmaleimide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the preparation of hyperbranched copolymers and styrene copolymers with controlled molecular weights.
Material Science: Employed in the synthesis of heat-resistant poly(methyl methacrylate) resins.
Catalysis: Utilized in Diels-Alder reactions catalyzed by self-assembled coordination cages.
Biomedical Research: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Mécanisme D'action
Target of Action
N-Cyclohexylmaleimide (CHMI) is a cyclic imide . The primary targets of N-Cyclohexylmaleimide are enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . These enzymes are important for the growth and survival of microorganisms .
Mode of Action
N-Cyclohexylmaleimide undergoes Diels-Alder reactions with various aromatic hydrocarbons . This reaction is promoted by a self-assembled coordination cage, which acts as a nanometer-sized molecular flask . This interaction with its targets leads to changes in the structure of the target molecules, affecting their function .
Biochemical Pathways
N-Cyclohexylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-Cyclohexylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
It is known that the compound undergoes radical polymerization readily under various polymerization conditions to afford poly (chmi), having excellent thermal stability .
Result of Action
N-Cyclohexylmaleimide displays relatively strong antifungal effect with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . Its antibacterial activity is structure-dependent . All tested N-substituted maleimides were highly cytostatic, with IC values below 0.1 μg ml−1 .
Action Environment
The action of N-Cyclohexylmaleimide can be influenced by environmental factors. For instance, the compound’s reactivity and lipophilicity influenced its antibacterial activity . These factors had little if any effect on its antifungal and cytostatic action .
Analyse Biochimique
Biochemical Properties
N-Cyclohexylmaleimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo Diels-Alder reactions with 9-hydroxymethylanthracene, catalyzed by hydrophobic nanospace confined within the self-assembled Pd 6 open cage bearing triimidazole walls .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Cyclohexylmaleimide exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Cyclohexylmaleimide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N-Cyclohexylmaleimide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Cyclohexylmaleimide can be synthesized through the reaction of maleic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in an organic solvent such as toluene, followed by cyclization to form the imide ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of N-Cyclohexylmaleimide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is usually purified through recrystallization or distillation .
Types of Reactions:
Diels-Alder Reactions: N-Cyclohexylmaleimide undergoes Diels-Alder reactions with various aromatic hydrocarbons.
Radical Polymerization: This compound readily undergoes radical polymerization under various conditions to form poly(N-Cyclohexylmaleimide), which exhibits excellent thermal stability.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve aromatic hydrocarbons and are catalyzed by coordination cages.
Radical Polymerization: Can be initiated using radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products:
Poly(N-Cyclohexylmaleimide): Formed through radical polymerization, known for its thermal stability.
Comparaison Avec Des Composés Similaires
- N-Phenylmaleimide
- N-Methylmaleimide
- N-Benzylmaleimide
- N-Ethylmaleimide
- N-tert-Butylmaleimide
Comparison: N-Cyclohexylmaleimide is unique due to the presence of the cyclohexyl ring, which imparts greater thermal stability compared to other N-substituted maleimides. This makes it particularly valuable in applications requiring high-temperature resistance .
Propriétés
IUPAC Name |
1-cyclohexylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPKSBXMONSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40311-60-2 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40311-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061834 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-25-0 | |
| Record name | N-Cyclohexylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD6JKD4Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Cyclohexylmaleimide has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. []
A: Several studies utilized Infrared Spectroscopy (IR) to determine copolymer compositions and characterize the structure of N-Cyclohexylmaleimide-containing polymers. [, , , ]
A: N-Cyclohexylmaleimide generally enhances the thermal stability and glass transition temperature (Tg) of various polymers when incorporated as a comonomer. This improvement has been observed in blends with poly(vinyl chloride) (PVC) [, , , ], copolymers with methyl methacrylate (MMA) [, , , , ], and terpolymers with styrene and acrylonitrile. [, , , ] This enhancement is attributed to the rigid structure and strong intermolecular interactions introduced by N-Cyclohexylmaleimide.
A: The impact of N-Cyclohexylmaleimide on mechanical properties like tensile and impact strength varies depending on the specific copolymer system and its composition. In some cases, moderate additions of N-Cyclohexylmaleimide improve mechanical properties, while excessive amounts may lead to a decrease. [, , , ]
A: While not a catalyst itself, N-Cyclohexylmaleimide acts as a reactant in Diels-Alder reactions. For instance, it readily reacts with 9-hydroxymethylanthracene in a Diels-Alder reaction catalyzed by a self-assembled Pd6 open cage. []
A: Yes, Molecular Dynamics simulations and free energy calculations were employed to study the mechanism of cyclodextrin-catalyzed Diels-Alder reactions involving N-Cyclohexylmaleimide and 9-anthracenemethanol. These studies revealed that cyclodextrins act as containers, pre-organizing the reactants and reducing the entropic penalty for the reaction. []
A: The N-substituent in maleimides significantly impacts the glass transition temperature (Tg) and water absorption of copolymers. For instance, poly(N-cyclohexylmaleimide-alt-isobutene) exhibited a higher Tg and lower water absorption compared to other N-substituted maleimide copolymers. []
A: Yes, several alternative comonomers can be used to improve the heat resistance and moisture absorption of polymers. These include N-phenylmaleimide, allyltrimethylsilane, and 2,2,2-trifluoroethyl methacrylate. The effectiveness of each alternative depends on the desired properties and the specific polymer system. []
ANone: Various techniques are employed to characterize these polymers, including:
- Infrared Spectroscopy (IR): Used to determine copolymer composition and analyze structural features. [, , , ]
- Torsional Braid Analysis (TBA): Used to determine the glass transition temperature (Tg) of polymers. [, ]
- Thermogravimetric Analysis (TGA): Used to study the thermal degradation behavior of polymers. [, , , , ]
- Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of polymers. [, ]
- Scanning Electron Microscopy (SEM): Used to study the morphology of polymer blends and copolymers. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
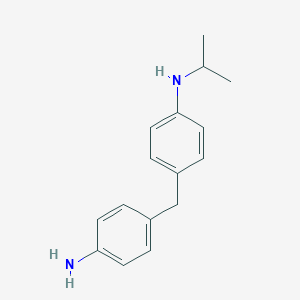
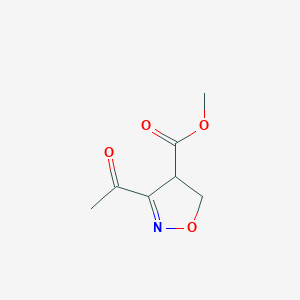
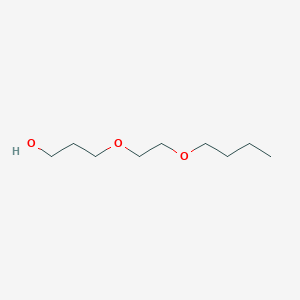
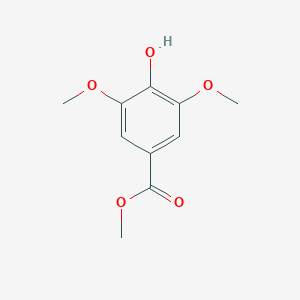

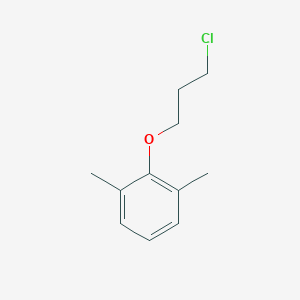
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
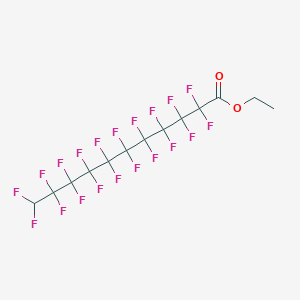
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
